1-(4-Amino-2-chlorothiazol-5-yl)ethanone
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Overview
Description
Preparation Methods
The synthesis of 1-(4-Amino-2-chlorothiazol-5-yl)ethanone typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chlorothiazole with ethylamine, followed by chlorination and subsequent amination to introduce the amino group at the 4-position . Industrial production methods may involve bulk synthesis and custom synthesis services to meet specific requirements .
Chemical Reactions Analysis
1-(4-Amino-2-chlorothiazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Amino-2-chlorothiazol-5-yl)ethanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-chlorothiazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. This compound may also interfere with nucleic acid synthesis and protein function, leading to its observed biological effects .
Comparison with Similar Compounds
1-(4-Amino-2-chlorothiazol-5-yl)ethanone can be compared with other thiazole derivatives, such as:
1-(2-Chlorothiazol-5-yl)ethanone: Similar in structure but lacks the amino group at the 4-position.
1-(2-Amino-4-methylthiazol-5-yl)ethanone: Contains a methyl group at the 4-position instead of a chlorine atom.
The presence of the amino and chloro groups in this compound makes it unique and potentially more versatile in its chemical reactivity and biological activities .
Properties
Molecular Formula |
C5H5ClN2OS |
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Molecular Weight |
176.62 g/mol |
IUPAC Name |
1-(4-amino-2-chloro-1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C5H5ClN2OS/c1-2(9)3-4(7)8-5(6)10-3/h7H2,1H3 |
InChI Key |
GGZLYYORHUUABG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)Cl)N |
Origin of Product |
United States |
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